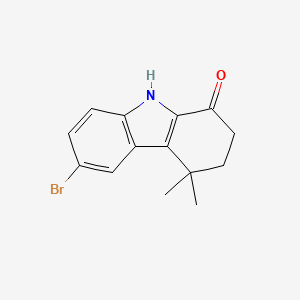![molecular formula C13H11NO2 B15056824 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B15056824.png)
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine is an organic compound that features a pyridine ring fused with a dihydrobenzo[b][1,4]dioxin moiety
准备方法
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydrobenzo[b][1,4]dioxin and pyridine derivatives.
Reaction Conditions: The key step involves the coupling of the dihydrobenzo[b][1,4]dioxin moiety with the pyridine ring. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of appropriate solvents and catalysts.
化学反应分析
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
科学研究应用
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its structural properties.
作用机制
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context. For example, in cancer research, the compound may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival.
相似化合物的比较
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,3-dihydrobenzo[b][1,4]dioxin derivatives and pyridine analogs share structural similarities.
Uniqueness: The unique combination of the dihydrobenzo[b][1,4]dioxin moiety with the pyridine ring imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
属性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine |
InChI |
InChI=1S/C13H11NO2/c1-2-12-13(16-8-7-15-12)9-11(1)10-3-5-14-6-4-10/h1-6,9H,7-8H2 |
InChI 键 |
NNXYSVFDOZZEGO-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


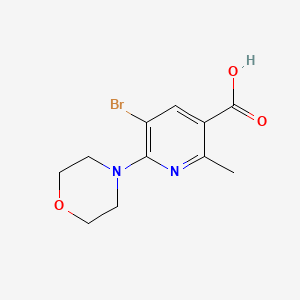
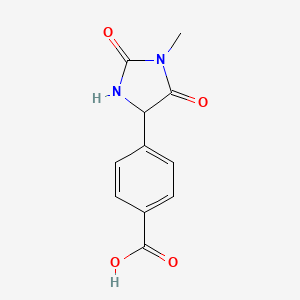
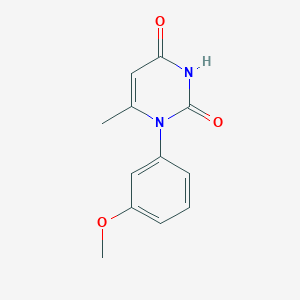
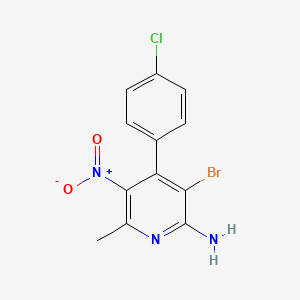
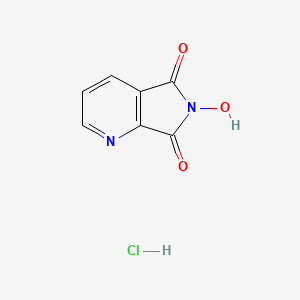
![Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15056772.png)
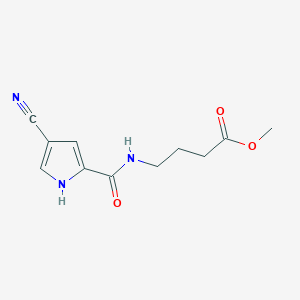
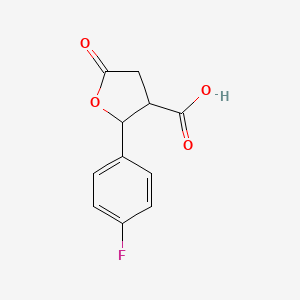
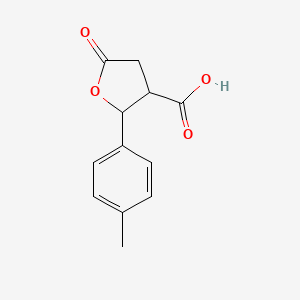
![1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B15056801.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15056802.png)
